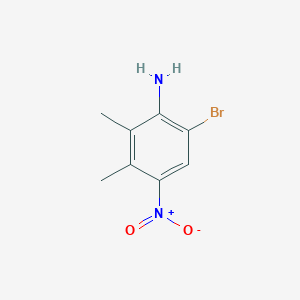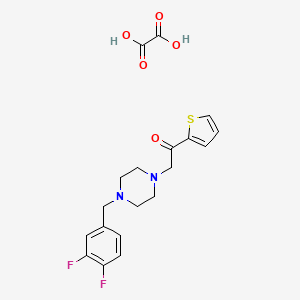![molecular formula C10H19NO2 B2887647 (1R,5S)-8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1267874-74-7](/img/structure/B2887647.png)
(1R,5S)-8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used to determine the structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, and reactivity. Techniques such as thermal analysis and spectroscopic methods might be used .Mechanism of Action
Lobeline acts as a partial agonist at nicotinic acetylcholine receptors (nAChRs), which are involved in the release of dopamine in the brain's reward pathway. By binding to nAChRs, (1R,5S)-8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol can mimic the effects of nicotine and reduce withdrawal symptoms in smokers. Additionally, this compound has been shown to increase dopamine release in the brain, which may be beneficial for the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
Lobeline has been shown to have a variety of biochemical and physiological effects. In addition to its effects on nAChRs, this compound has been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin. This may be beneficial for the treatment of depression and other mood disorders. Additionally, this compound has been shown to have antioxidant properties and may protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of (1R,5S)-8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol in lab experiments is its similarity to nicotine, which allows researchers to study the effects of nicotine without the potential confounding effects of smoking. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective research tool. However, one limitation of this compound is its potential toxicity, particularly at high doses. Researchers must be cautious when working with this compound and ensure appropriate safety measures are in place.
Future Directions
There are several future directions for (1R,5S)-8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol research. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's disease. Additionally, this compound's potential as a smoking cessation aid warrants further investigation. Finally, researchers may explore the potential of this compound as a treatment for other mood disorders such as depression and anxiety.
Conclusion:
In conclusion, this compound, or this compound, is a natural alkaloid with potential therapeutic applications in a variety of fields. Its unique chemical properties and similarity to nicotine make it a valuable research tool for studying the effects of nicotine without the potential confounding effects of smoking. Future research may explore its potential as a treatment for neurodegenerative diseases, smoking cessation, and mood disorders.
Synthesis Methods
Lobeline can be synthesized from the plant Lobelia inflata or through chemical synthesis. The chemical synthesis of (1R,5S)-8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol involves the reaction of piperidine with 2-methoxyethanol in the presence of a strong acid catalyst. The resulting product is then purified through a series of chromatography steps.
Scientific Research Applications
Lobeline has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, pharmacology, and toxicology. One of the main areas of research has been its potential as a smoking cessation aid due to its similarity to nicotine in structure and function. Additionally, (1R,5S)-8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol has been studied for its potential as a treatment for Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.
Safety and Hazards
properties
IUPAC Name |
8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-13-5-4-11-8-2-3-9(11)7-10(12)6-8/h8-10,12H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUJOMQFPHDYRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2CCC1CC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-methylethyl}amine](/img/structure/B2887564.png)

![ethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2887568.png)
![2,6-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2887570.png)


![3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone](/img/structure/B2887574.png)

![2-({2-[2-(butylamino)-2-oxoethyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2887576.png)




![11-Acetyl-6-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2887587.png)